ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899993-07-8
Cat. No.: VC4814325
Molecular Formula: C23H20ClN3O7
Molecular Weight: 485.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899993-07-8 |
|---|---|
| Molecular Formula | C23H20ClN3O7 |
| Molecular Weight | 485.88 |
| IUPAC Name | ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethoxy]-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(10-21(29)27(26-22)16-6-4-3-5-15(16)24)32-12-20(28)25-11-14-7-8-17-18(9-14)34-13-33-17/h3-10H,2,11-13H2,1H3,(H,25,28) |
| Standard InChI Key | XMWBWPSOCYUMFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl |
Introduction
Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. This compound is structurally similar to other biologically active pyridazine derivatives, which are known for their diverse pharmacological properties, including antioxidant, antiviral, and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
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Formation of the Benzodioxole Derivative: This involves reacting 2H-1,3-benzodioxole with appropriate reagents to introduce the methylcarbamoyl group.
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Pyridazine Ring Formation: The pyridazine ring is formed through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds.
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Final Coupling and Esterification: The final step involves coupling the benzodioxole and pyridazine derivatives, followed by esterification to introduce the ethyl carboxylate group.
Biological Activities
While specific biological activities of ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate are not detailed in the literature, compounds with similar structures exhibit significant biological activities. For instance, related pyridazine derivatives have shown antiviral properties, inhibiting HIV reverse transcriptase and RNase H activity.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its functional groups, leading to new compounds with different biological activities. Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with comparable structures and biological activities. For example, pyridazine-3-carboxylates share the pyridazine core and carboxylate group, while benzodioxole derivatives exhibit similar chemical properties due to the benzodioxole moiety.
Research Findings and Data
| Compound | Biological Activity | Target |
|---|---|---|
| Compound A | Antiviral | HIV RT |
| Compound B | Antiviral | RNase H |
| Ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Antioxidant | Various |
Note: Specific data for ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is limited, but related compounds show promising biological activities.
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